(S)-2-amino-3-(3-nitrophenyl)propanoic acid
Overview
Description
“(S)-2-amino-3-(3-nitrophenyl)propanoic acid” is an organic compound that belongs to the class of nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group . The molecular formula of this compound is C9H10N2O4 .
Molecular Structure Analysis
The IUPAC name of this compound is (3S)-3-amino-3-(3-nitrophenyl)propanoic acid . The InChI code is 1S/C9H10N2O4/c10-8(5-9(12)13)6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1 .
Physical And Chemical Properties Analysis
“(S)-2-amino-3-(3-nitrophenyl)propanoic acid” is a white to yellow solid . It has a molecular weight of 210.19 . The compound should be stored in a well-ventilated place and the container should be kept tightly closed .
Scientific Research Applications
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Chemical Synthesis (S)-2-amino-3-(3-nitrophenyl)propanoic acid is a type of amino acid that can be used in chemical synthesis . It’s often used in the production of other chemicals or as a building block in larger chemical reactions .
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Polymer Production This compound has been used in the synthesis of aromatic polyamides containing carboxyvinyl bonds in the main chain . These polymers were prepared from β-(2-,3-,4-aminophenyl)propenoic acid . The position of the carboxyvinyl group in the aromatic ring was found to affect the properties of the resulting polyamides, including their solubility, thermal stability, viscosity, optical properties, and crosslinking .
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Pharmaceutical Research Given its structure, (S)-2-amino-3-(3-nitrophenyl)propanoic acid could potentially be used in pharmaceutical research . The nitrophenyl group is a common motif in many pharmaceuticals, and the amino acid backbone could allow for interactions with biological systems .
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Biochemical Studies As an amino acid, this compound could be used in biochemical studies to investigate protein structure and function . For example, it could be incorporated into peptides or proteins to study the effects of the nitrophenyl group on protein folding, stability, or activity .
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Material Science Amino acids like (S)-2-amino-3-(3-nitrophenyl)propanoic acid can be used in the synthesis of materials with unique properties . For example, they can be used to create polymers with specific characteristics, or to modify surfaces for specific applications .
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Safety and Handling This compound is used in laboratory settings and requires careful handling . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to use proper safety measures when handling this compound .
Safety And Hazards
“(S)-2-amino-3-(3-nitrophenyl)propanoic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
(2S)-2-amino-3-(3-nitrophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHDRUZHNYKZGF-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313707 | |
Record name | 3-Nitro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-amino-3-(3-nitrophenyl)propanoic acid | |
CAS RN |
19883-74-0 | |
Record name | 3-Nitro-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19883-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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